molecular formula C11H15NO2 B220918 2-Oxoadamantane-1-carboxamide

2-Oxoadamantane-1-carboxamide

Cat. No.: B220918
M. Wt: 193.24 g/mol
InChI Key: VZKFGHWXBWYJAH-UHFFFAOYSA-N
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Description

2-Oxoadamantane-1-carboxamide is a bicyclic carboxamide derivative characterized by its adamantane backbone substituted with a carboxamide group at position 1 and a ketone (oxo) group at position 2. This compound belongs to the adamantane family, a class of rigid, diamondoid hydrocarbons known for their stability and diverse pharmacological applications. The structural rigidity of adamantane derivatives often enhances binding affinity to biological targets, making them valuable in drug discovery .

The synthesis of this compound involves multi-step reactions starting from adamantane-1-carbonyl chloride. Key intermediates include N-o-tolylcycloadamantanecarboxamide (2) and 2-adamantane-1H-indol-5-amine (3), followed by oxalyl chloride treatment to form the oxoacetyl chloride intermediate (4). Subsequent reactions with substituted amines yield the final carboxamide derivatives (5a–y) .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-oxoadamantane-1-carboxamide

InChI

InChI=1S/C11H15NO2/c12-10(14)11-4-6-1-7(5-11)3-8(2-6)9(11)13/h6-8H,1-5H2,(H2,12,14)

InChI Key

VZKFGHWXBWYJAH-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3=O)C(=O)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3=O)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Oxoadamantane-1-carboxamide with structurally or functionally related adamantane derivatives, focusing on molecular properties, synthesis routes, and biological activities.

Compound Molecular Formula Molecular Weight Key Structural Features Biological Activity References
This compound C₁₁H₁₅NO₂ 209.24 g/mol Adamantane core, 1° carboxamide, 2° oxo Cytotoxicity in cancer cell lines (e.g., MCF-7, A549)
Adamantane-1-carboxamide C₁₁H₁₇NO 179.26 g/mol Adamantane core, 1° carboxamide Intermediate in drug synthesis
N-o-Tolylcycloadamantanecarboxamide (2) C₁₈H₂₃NO 269.38 g/mol Adamantane core, N-o-tolyl substitution Precursor for indole-based derivatives
Memantine Hydrochloride C₁₂H₂₁N·HCl 215.76 g/mol Adamantane core, 3° amine, methyl groups NMDA receptor antagonist (Alzheimer’s therapy)
Adamantane-1-carboxylic Acid C₁₁H₁₆O₂ 180.25 g/mol Adamantane core, 1° carboxylic acid Laboratory reagent, low cytotoxicity

Key Observations:

N-substituted derivatives (e.g., 5a–y) exhibit enhanced cytotoxicity, suggesting that electron-withdrawing groups (e.g., oxo) and aromatic amines synergize to disrupt cancer cell proliferation .

Synthetic Flexibility :

  • This compound derivatives are synthesized via modular routes, enabling diverse substitutions at the carboxamide position. This contrasts with Memantine, which requires simpler alkylation steps .

Pharmacological Profiles :

  • Unlike Memantine, which targets neurological pathways, this compound derivatives show broad-spectrum anticancer activity, likely due to apoptosis induction via caspase-3/7 activation .
  • Adamantane-1-carboxylic acid lacks significant bioactivity but serves as a critical precursor for carboxamide and ester derivatives .

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